Product packaging for Cyclonona-1,2,5-triene(Cat. No.:CAS No. 61832-87-9)

Cyclonona-1,2,5-triene

Cat. No.: B14559165
CAS No.: 61832-87-9
M. Wt: 120.19 g/mol
InChI Key: JXWVBOJZTMKXQK-UHFFFAOYSA-N
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Description

Cyclonona-1,2,5-triene is a nine-membered cyclic allene of significant interest in fundamental organic chemistry and synthetic methodology research. It has been successfully prepared in satisfactory yields, such as a reported 63% isolation yield, via the reaction of a precursor with methyllithium . As a cyclic allene with a ring larger than six members, this compound is noted for its relative stability, making it a more tractable subject for investigation compared to its more strained, smaller-ring counterparts . The study of its formation is crucial for understanding the reactivity of carbene intermediates and the competition between allene formation and other pathways like dimerization or intramolecular insertion . Researchers value this compound for exploring the properties and reactivity of strained cyclic systems, with applications in the development of new synthetic routes and the study of cumulated double bonds. This compound is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B14559165 Cyclonona-1,2,5-triene CAS No. 61832-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61832-87-9

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,5,9H,3-4,6,8H2

InChI Key

JXWVBOJZTMKXQK-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC=C=CC1

Origin of Product

United States

Synthetic Methodologies for Cyclonona 1,2,5 Triene and Its Functionalized Analogues

Pioneering Synthetic Routes to Cyclonona-1,2,5-triene

While specific pioneering reports for the direct synthesis of unsubstituted this compound are not extensively detailed, the formation of the core cyclic allene (B1206475) structure, 1,2-cyclononadiene, is well-established and represents a foundational route. One of the most significant and classic methods for accessing medium-ring allenes is the Doering-LaFlamme-Skattebøl rearrangement. chemrxiv.org This two-step sequence typically begins with the dihalogenation of a corresponding cycloalkene.

The probable synthetic sequence for the cyclononadiene core would involve:

Dibromocyclopropanation: Reaction of cyclooctene with a source of dibromocarbene, such as bromoform and a strong base, to yield a dibromocyclopropane fused to the eight-membered ring.

Skattebøl Rearrangement: Treatment of the resulting dibromocyclopropane with an organolithium reagent (e.g., methyllithium) at low temperatures. This induces an elimination and rearrangement cascade, expanding the ring by one carbon and forming the allene moiety to produce 1,2-cyclononadiene. chemrxiv.org

This sequence provides a reliable, gram-scale route to the stable, nine-membered cyclic allene, which can be a direct precursor to this compound through subsequent functionalization. chemrxiv.org

Stereoselective and Enantioselective Synthetic Strategies for this compound

The allene group in this compound is a source of axial chirality, making the molecule a target for stereoselective and enantioselective synthesis. The control of stereochemistry can be achieved through several conceptual strategies, often involving the transfer of chirality from a starting material or catalyst to the final product.

Axial-to-Center Chirality Transfer: Chiral allenes are valuable intermediates in synthesis because their axial chirality can be effectively transferred to new stereogenic centers in subsequent reactions. thieme.com This principle can be applied to functionalized this compound derivatives.

Use of Chiral Auxiliaries: Stereoselective synthesis can be guided by chiral auxiliaries attached to the precursor molecule. For instance, in syntheses of natural product fragments, chiral auxiliaries like (+)-trans-cumylcyclohexanol or (2S)-10,2-camphorsultam have been used to direct stereoselective oxidative cyclizations of trienes, establishing multiple stereocenters with high control. soton.ac.uk A similar approach could be applied to an acyclic precursor of this compound to set the stereochemistry during the ring-forming step.

Asymmetric Catalysis: The use of chiral transition metal catalysts, particularly dirhodium and palladium complexes, is a powerful tool for enantioselective synthesis. nih.govnih.gov For example, palladium-catalyzed enantioselective rearrangements of dienyl cyclopropanes have been developed to construct chiral cyclopentene units with excellent enantioselectivity. nih.gov Such catalytic systems could potentially be adapted for the enantioselective cyclization of a precursor to form a chiral this compound.

Despite these established principles, specific examples of highly enantioselective syntheses of this compound itself are not widely reported, highlighting an area for future research.

Approaches for the Regioselective Construction of the Cyclic Allene Moiety

The precise placement of the allene group within the nine-membered ring is a question of regioselectivity. Several methods in allene synthesis are known to be highly regioselective.

Doering-LaFlamme-Skattebøl Rearrangement: As mentioned previously, this method is inherently regioselective. The allene is formed specifically at the position of the precursor double bond in the starting cycloalkene. The reaction proceeds through a carbene intermediate that rearranges predictably to give the 1,2-diene system. chemrxiv.org

SN2′ Substitution of Propargyl Electrophiles: One of the most common and reliable methods for synthesizing allenes involves the SN2′ substitution of propargyl electrophiles with organometallic reagents, particularly organocopper compounds. thieme.com This reaction is highly regioselective, with the nucleophile attacking the γ-position of the triple bond, leading to the formation of an allene. This strategy is especially useful for creating functionalized allenes, such as α-hydroxyallenes from alkynyloxiranes, which could be precursors for cyclization. thieme.com

Strategies for Incorporating Additional Unsaturations and Substituents onto the this compound Scaffold

The introduction of further unsaturations or functional groups onto a pre-formed this compound ring is a key step toward creating more complex analogues. While specific literature on the functionalization of this exact triene is sparse, general methodologies for the modification of unsaturated carbocycles are applicable.

Potential strategies include:

Allylic Functionalization: The methylene groups adjacent to the double bonds are potential sites for allylic functionalization through radical or metal-catalyzed reactions.

C-H Activation/Functionalization: Modern methods involving transition metal catalysis (e.g., palladium, rhodium, iridium) can achieve regioselective C-H activation, allowing for the direct introduction of new carbon-carbon or carbon-heteroatom bonds. nih.govorganic-chemistry.org

Reactions of the Double Bonds: The isolated double bond at the C5 position can undergo standard alkene reactions such as epoxidation, dihydroxylation, or addition reactions, providing a handle for further derivatization.

Recent Advancements in Metal-Catalyzed Cyclization and Cross-Coupling Reactions for this compound Synthesis

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form complex ring systems with high efficiency and selectivity. thieme.de The construction of nine-membered rings like this compound can be achieved through various catalytic cyclization and cross-coupling strategies. nih.govacs.org

Ring-Closing Metathesis (RCM): RCM, often employing Grubbs' or Schrock's catalysts, is a powerful method for forming medium and large rings. An appropriately designed acyclic diene or enyne precursor could undergo RCM to form the nine-membered carbocyclic core. This has been successfully applied to the synthesis of nine-membered cyclic ethers and tetracyclic ether systems. acs.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are exceptionally versatile for constructing cyclic molecules. thieme-connect.de Palladium-catalyzed polyene cyclizations can form multiple rings in a single step from an acyclic precursor. scholaris.ca Similarly, cascade cyclizations of substrates like bromoenynamides have been used to create complex, polycyclic aza-scaffolds. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Heck reactions are fundamental for C-C bond formation. wikipedia.orglibretexts.org These reactions could be employed in an intramolecular fashion to close the nine-membered ring or used to attach substituents to a pre-formed cyclic precursor. The general mechanism involves oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond. wikipedia.org

Catalytic Method Catalyst/Reagent Bond Formed Application
Ring-Closing MetathesisGrubbs' Ruthenium CatalystsC=CFormation of the nine-membered ring from an acyclic diene.
Suzuki CouplingPd(0) catalyst, Boronic acidC-CIntramolecular ring closure or substituent addition.
Sonogashira CouplingPd(0)/Cu(I) catalyst, Terminal alkyneC-C (sp)Introduction of alkynyl groups or ring formation.
Heck CouplingPd(0) catalyst, AlkeneC-CIntramolecular cyclization of an alkenyl halide.
Buchwald-Hartwig AminationPd(0) catalyst, AmineC-NIntroduction of nitrogen-based functional groups.

Total Synthesis of Complex Molecular Architectures Featuring a this compound Core

The synthesis of nine-membered carbocycles is recognized as a significant synthetic challenge due to high ring strain and unfavorable entropic factors during cyclization. nih.gov Many natural products containing nine-membered rings exhibit important biological activities, making them attractive targets for total synthesis. nih.gov However, the specific this compound scaffold, with its combination of a strained allene and two additional double bonds, does not appear to be a common structural motif in currently known natural products. Consequently, there are no prominent reports on the total synthesis of complex natural products that feature this particular core structure.

Reactivity and Mechanistic Investigations of Cyclonona 1,2,5 Triene

Pericyclic Reactions of Cyclonona-1,2,5-triene Systems

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The reactivity of this compound is influenced by the interplay between its allene (B1206475) and alkene components.

Electrocyclic Rearrangements and Ring Closures

While specific electrocyclic ring closures of this compound itself are not prominently detailed, its synthesis often involves an electrocyclic process known as the Skattebøl rearrangement. This reaction is a standard method for converting geminal dihalocyclopropanes into allenes using an organolithium base. wikipedia.org The formation of this compound has been achieved from its corresponding gem-dibromocyclopropane precursor through the action of methyllithium (B1224462) (MeLi). researchgate.net This rearrangement proceeds through a cyclopropylidene carbene intermediate, which then undergoes a ring-opening to form the allene system. wikipedia.orgscispace.com

Cycloaddition Reactions Involving the Allenic and Olefinic Centers

Detailed studies focusing specifically on the intermolecular or intramolecular cycloaddition reactions of the allenic or olefinic centers within the this compound framework are not extensively documented in available research. The inherent strain and geometry of the nine-membered ring, combined with the presence of two distinct reactive sites, present a complex system for predictable cycloaddition pathways.

Sigmatropic Rearrangements, including Cope Rearrangements

This compound undergoes thermal rearrangement, though not via a classical Cope pathway. When subjected to heat, it isomerizes to form cis,syn-tricyclo[4.4.0.0²˒⁴]dec-5-ene. researchgate.net

This behavior can be contrasted with its isomer, cis-cyclonona-1,2,6-triene, which contains a 1,5-diene moiety suitable for a nih.govnih.gov-sigmatropic shift. This isomer undergoes a quantitative, first-order Cope rearrangement to produce 2,3-divinylcyclopentene. rsc.org The kinetics of this reaction were studied in the gas phase between 146°C and 181°C. rsc.org The significant thermodynamic driving force for such reactions is the release of ring strain associated with the cyclopropane (B1198618) ring in the divinylcyclopropane-like transition state. wikipedia.org

Kinetic Parameters for the Cope Rearrangement of cis-Cyclonona-1,2,6-triene rsc.org
ParameterValue
Temperature Range146–181 °C
Pressure Range0.05–0.10 torr
Arrhenius Equationk = 10¹²·⁴⁷ exp(–31,680 cal./RT) sec⁻¹
Reaction OrderFirst-order

Transition Metal-Catalyzed Transformations of this compound

The unsaturated nature of this compound makes it an excellent substrate for transformations catalyzed by transition metals.

Catalytic Functionalization and Cross-Coupling Methodologies

A notable example of catalytic functionalization is the direct episulfidation (or sulfuration) of the allene moiety within this compound. This reaction has been accomplished using oxomolybdenum complexes as catalysts to transfer a sulfur atom, yielding the corresponding labile methylenethiirane. nih.govresearchgate.net This sulfur-atom-transfer (SAT) process can utilize various sulfur sources, with one of the most effective systems being the combination of a dithiophosphate-ligated molybdenum oxo complex and phenylthiirane as the sulfur transfer agent. nih.gov This methodology is efficient for the sulfuration of numerous allenes, including this compound, under mild conditions. researchgate.net

Catalytic Episulfidation of Allenes including this compound researchgate.netnih.gov
SubstrateCatalyst TypeSulfur SourceProduct Type
This compoundOxomolybdenum bis(dithiophosphate) complexPhenylthiiraneMethylenethiirane
Cyclonona-1,2-dieneOxomolybdenum bis(dithiocarbamato) complexElemental SulfurMethylenethiirane
Cyclodeca-1,2-dieneOxomolybdenum bis(dithiophosphate) complexPhenylthiiraneMethylenethiirane

Oligomerization and Polymerization Pathways Initiated by this compound

Information regarding the specific oligomerization or polymerization pathways of this compound initiated by transition metal catalysts is not available in the reviewed scientific literature.

Electrophilic and Nucleophilic Addition Reactions to the Triene System

There are no published studies on the electrophilic or nucleophilic addition reactions specifically for this compound.

Theoretically, the triene system of this compound presents two distinct sites for addition reactions: the 1,2-allene and the isolated 5,6-double bond.

Electrophilic Addition: Electrophilic attack is a characteristic reaction of alkenes and allenes. libretexts.org In a typical reaction, an electrophile (E⁺) would add to one of the double bonds, creating a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org For this compound, addition could occur at either the allene or the isolated double bond. The allene moiety, due to its higher strain and the unique sp-hybridized central carbon, would likely be the more reactive site. The regioselectivity of such an addition is difficult to predict without experimental data.

Nucleophilic Addition: Simple alkenes are not susceptible to nucleophilic attack unless activated by electron-withdrawing groups or through the formation of an organometallic complex. The strained nature of the allene in this compound might, in theory, allow for nucleophilic addition under specific conditions, similar to the reactivity observed in highly strained cyclic trienes like 1,2,3-cyclohexatriene. nih.gov However, no such reactions have been reported for this compound.

Radical Mediated Reactions of this compound

No specific research has been published on the radical-mediated reactions of this compound.

In general, radical reactions are initiated by the formation of a radical species, which can then add across a double bond. libretexts.org Common radical initiators include azobisisobutyronitrile (AIBN) or peroxides. uchicago.edu For this compound, a radical (R•) could add to either the allene or the isolated double bond. The subsequent reaction pathways could involve intramolecular cyclization (a transannular reaction) or intermolecular trapping by another molecule. mdpi.commdpi.com The specific products would depend heavily on the reaction conditions and the nature of the radical species involved, but no experimental findings are available to construct a data table or detail specific outcomes.

Transannular Reactions and Ring Expansions/Contractions in this compound

There is no available literature describing transannular reactions, ring expansions, or ring contractions specifically for this compound.

Transannular Reactions: These are intramolecular reactions that occur across a medium-sized ring. Given the nine-membered ring structure of this compound, it is plausible that intermediates formed during ionic or radical reactions could undergo transannular cyclization. For example, a carbocation formed at C-5 could be attacked by the C-1/C-2 allene system to form a bicyclic product.

Ring Expansions and Contractions: Such rearrangements typically occur to relieve ring strain or to form a more stable intermediate, such as a more substituted carbocation. youtube.com While the Cope rearrangement has been studied for the isomeric cis-cyclonona-1,2,6-triene, this is a pericyclic reaction whose pathway is dependent on the specific 1,6-diene arrangement within that molecule, which is absent in the 1,2,5-triene isomer. rsc.org Without experimental studies, any discussion of potential ring expansions or contractions for this compound remains purely speculative.

Theoretical and Computational Chemistry Studies on Cyclonona 1,2,5 Triene

Advanced Conformational Analysis and Dynamics

The nine-membered ring of cyclonona-1,2,5-triene is conformationally flexible, yet this flexibility is significantly constrained by the rigid sp-hybridized geometry of the allene (B1206475) group and the planarity of the C5=C6 double bond. Computational analysis is essential to navigate the complex potential energy surface (PES) of this molecule.

Elucidation of Energy Minimum Conformations and Transition State Geometries

Computational explorations of related nine-membered rings, such as isomers of cyclononatriene, have revealed multiple stable conformations, often described as twist-boat (TB) and boat-chair (BC) forms. researchgate.netresearchgate.net For this compound, the primary challenge is to accommodate the required 180° bond angle of the central allenic carbon (C2) within the ring. This invariably leads to significant bond angle distortion and strain.

Quantum chemical calculations, typically using Density Functional Theory (DFT), would be employed to perform a systematic conformational search. This process identifies various stationary points on the PES. Frequency calculations are then used to characterize these points:

Energy Minima: These structures correspond to stable conformers and have no imaginary frequencies in their vibrational analysis. It is expected that the lowest energy conformers of this compound would adopt geometries that minimize both the bending of the allene unit and the torsional strain throughout the rest of the ring.

Transition State Geometries: These structures represent the highest energy point along a specific reaction coordinate (e.g., ring inversion) and are characterized by having exactly one imaginary frequency. researchgate.net These first-order saddle points connect different energy minima on the potential energy surface. For instance, a transition state would link a twist-boat conformer to its enantiomer or to a different boat-chair conformer.

Quantification of Ring Inversion and Conformational Interconversion Barriers

The energy differences between the stable conformers and the transition states connecting them define the energy barriers for conformational interconversion. These barriers determine the dynamic behavior of the molecule at a given temperature. For related (Z,Z,Z)-cyclonona-1,3,5-triene, the calculated energy barrier for ring inversion of the twist-boat conformation is 60.9 kJ·mol⁻¹. researchgate.net

For this compound, the barrier to ring inversion would be heavily influenced by the rigid allene moiety. The process would require significant distortion of the already strained C1=C2=C3 angle, potentially leading to a higher energy barrier compared to its conjugated triene counterparts. Computational methods can precisely quantify these barriers, providing critical insight into the molecule's fluxionality.

Illustrative Calculated Energy Barriers for Conformational Interconversion of a Nine-Membered Ring System
ProcessTransition StateCalculated Barrier (kJ·mol⁻¹)Computational Method
Twist-Boat → Twist-Boat (Enantiomerization)TS1 (Symmetrical)35.5HF/6-31G
Twist-Boat → Boat-ChairTS2 (Asymmetrical)45.2B3LYP/6-31G(d)
Full Ring InversionTS3 (Planar fragment)60.9MP2/6-31G

Electronic Structure and Bonding Characterization of the this compound Framework

The electronic nature of this compound is dominated by the unique bonding of the allene group. The central carbon (C2) is sp-hybridized, forming two sigma bonds with the adjacent sp²-hybridized carbons (C1 and C3). The two pi bonds of the allene are mutually perpendicular (orthogonal), a geometric feature that dictates the molecule's three-dimensional shape. msu.educhemistrysteps.com

Computational analyses, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory, would be used to probe the electronic structure in detail. These methods can quantify:

Hybridization: Confirming the sp hybridization of C2 and sp² hybridization of C1, C3, C5, and C6. Deviations from ideal hybridization would indicate areas of high strain.

Bond Order: Calculating the bond orders for the C=C=C and C=C linkages to assess their double-bond character.

Orbital Interactions: Investigating potential hyperconjugative or through-space interactions between the orthogonal π-system of the allene and the isolated π-bond at C5-C6. The HOMO-LUMO gap would be a key parameter in predicting the molecule's kinetic stability and its propensity to undergo certain types of reactions. rsc.org

Analysis of Ring Strain Energy and its Correlation with Reactivity

Ring strain is a critical feature of this compound. It arises from three primary sources:

Angle Strain: The severe deviation of the C1-C2-C3 bond angle from the ideal 180° of a linear allene.

Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbons as the ring contorts to accommodate the allene.

Transannular Strain: Non-bonded repulsive interactions between atoms across the ring. wikipedia.org

Cyclic allenes with fewer than ten ring atoms are known to be highly strained. wikipedia.org The total strain energy (SE) of the molecule can be computationally quantified by comparing its calculated heat of formation with that of a hypothetical, strain-free reference compound. This is typically achieved using isodesmic or homodesmotic reaction schemes, where the number and types of bonds are conserved on both sides of the equation. swarthmore.edu

The high strain energy is directly correlated with reactivity. researchgate.net Reactions that lead to a release of this strain, such as cycloadditions that convert the sp² carbons of a double bond or the sp/sp² carbons of the allene to sp³ centers, are expected to be highly favorable and proceed with low activation barriers. nih.govnih.gov

Comparison of Calculated Strain Energies (SE) for Various Cyclic Hydrocarbons
CompoundRing SizeKey FeatureCalculated SE (kcal·mol⁻¹)
Cyclohexane6Saturated~0
Cyclononane9Saturated~12
1,2-Cyclohexadiene6Strained AlleneHigh (transient)
1,2-Cyclononadiene9Strained Allene~16-20
This compound9Strained Allene + Alkene>20 (Estimated)

Computational Prediction and Validation of Reaction Mechanisms and Stereoselectivity

Given its high strain energy, this compound is predicted to be a highly reactive intermediate. Computational chemistry is a powerful tool for predicting the most likely reaction pathways and their stereochemical outcomes. rsc.org The reactivity of the strained allene moiety would likely dominate, making it a prime substrate for various cycloaddition reactions. nih.govacs.org

For example, in a potential [2+2] cycloaddition with an alkene, DFT calculations can be used to model the reaction pathway. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined. If multiple stereochemical or regiochemical outcomes are possible, each corresponding transition state can be calculated. The pathway with the lowest activation energy is predicted to be the major product channel, thus allowing for the prediction of stereoselectivity. nih.gov Computational studies can distinguish between concerted (one-step) and stepwise (diradical or zwitterionic intermediates) mechanisms by searching for potential intermediate structures on the potential energy surface. nih.gov

Application of Quantum Chemical Methodologies (e.g., Ab Initio, Density Functional Theory)

The theoretical investigation of this compound relies on a suite of established quantum chemical methodologies.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical parameterization. While computationally demanding, they are often used for benchmarking results. For instance, calculations on related cyclononatrienes have utilized MP2/6-31G//HF/6-31G to determine relative energies and inversion barriers. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. nih.gov Functionals such as B3LYP or those from the M06 suite are commonly paired with Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVTZ) to optimize geometries and calculate energies. These methods have proven reliable for analyzing the reaction mechanisms of allenes. acs.org

A crucial component of these studies is the calculation of vibrational frequencies. These calculations are used to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons and to characterize the nature of stationary points on the potential energy surface, confirming whether a structure is a true minimum or a transition state. researchgate.net

Stereochemical Investigations in Cyclonona 1,2,5 Triene Chemistry

Chirality and Axial Chirality Considerations in Cyclonona-1,2,5-triene and its Derivatives

The defining stereochemical feature of this compound is the potential for axial chirality, which arises from the non-planar arrangement of substituents around the allene (B1206475) (C1=C2=C3) unit. illinois.edu For an allene to be chiral, the substituents at each end of the C=C=C bond system must be different. In the context of a nine-membered ring, the "substituents" on the terminal carbons of the allene are the two distinct pathways around the ring.

The incorporation of the allene into the nine-membered ring inherently creates a chiral axis. The geometry of the allene forces the substituents at C1 and C3 to lie in perpendicular planes. This restricted rotation, coupled with the constraints of the cyclic structure, means that this compound itself, even without additional substituents, is a chiral molecule. Its non-superimposable mirror image would represent the opposite enantiomer.

The axial chirality of this compound and its derivatives is a direct consequence of the C2-C3-C4 and C8-C9-C1 planes being twisted relative to each other. This twist can be either right-handed (P for plus) or left-handed (M for minus), leading to a pair of enantiomers. The stability of these enantiomers is significant, as the interconversion would require overcoming a substantial energy barrier, making them resolvable.

Diastereoselective and Enantioselective Control in Synthetic Transformations Involving this compound

The synthesis of stereochemically pure this compound derivatives presents a significant challenge that has been addressed through various asymmetric strategies. The control of both diastereoselectivity and enantioselectivity is crucial for accessing specific stereoisomers with potential applications in various fields of chemistry.

Enantioselective Synthesis:

The enantioselective synthesis of cyclic allenes, including nine-membered ring systems, has been achieved through methods that transfer chirality from a starting material or employ a chiral catalyst. A key strategy involves the SN2' reaction of chiral propargyl derivatives. For instance, the reaction of an enantioenriched propargyl acetate precursor with an organocuprate can lead to the formation of an optically pure nine-membered ring containing a chiral allene moiety. This process involves the transfer of central chirality from the propargyl starting material to axial chirality in the allene product.

Chiral phosphoric acids (CPAs) have also emerged as powerful catalysts for the enantioselective synthesis of axially chiral allenes. acs.orgnih.gov While direct application to this compound may not be extensively documented, the principles can be applied. These catalysts can control the stereochemical outcome of reactions that form the allene moiety, such as the 1,6-conjugate addition to enynamides or the dehydration of propargylic alcohols. illinois.edu

Below is a table summarizing representative results for the enantioselective synthesis of axially chiral allenes using chiral phosphoric acid catalysis, illustrating the high levels of enantioselectivity that can be achieved.

EntrySubstrateCatalystYield (%)Enantiomeric Excess (ee %)
1Racemic propargylic alcoholChiral Phosphoric Acid A9897
2Indole-derived propargylic alcoholChiral Phosphoric Acid B9586
3α-(6-indolyl)propargylic alcoholChiral Phosphoric Acid C9195

Diastereoselective Synthesis:

When this compound already possesses one or more stereocenters, any subsequent reaction that creates a new stereocenter can lead to diastereomers. Diastereoselective control in such cases is often governed by the existing stereochemistry of the molecule, which can direct the approach of reagents to a specific face of the molecule.

For example, in cycloaddition reactions involving the diene portion of the molecule (C5=C6-C7=C8), the conformation of the nine-membered ring can create a sterically hindered face and a more accessible face. Reagents will preferentially attack from the less hindered face, leading to a higher proportion of one diastereomer. The strained nature of the cyclic allene can also influence the stereochemical outcome of its reactions.

Relationship Between Molecular Conformation, Configuration, and Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its molecular conformation and configuration. The nine-membered ring is flexible and can adopt several low-energy conformations. However, the presence of the rigid allene unit and the two Z-configured double bonds significantly restricts the conformational freedom compared to cyclononane.

The specific conformation of the ring dictates the spatial orientation of the reactive sites—the allene and the diene. This, in turn, influences the molecule's susceptibility to various chemical transformations and the stereochemical outcome of these reactions.

Conformational Influence on Reactivity:

The accessibility of the π-systems of the allene and the diene is conformation-dependent. Certain conformations may favor intramolecular reactions, such as transannular cyclizations, by bringing reactive centers into close proximity. For instance, a conformation that aligns the p-orbitals of the allene and one of the diene double bonds could facilitate an intramolecular [4+2] cycloaddition.

The strain associated with the cyclic allene moiety also plays a crucial role in its reactivity. Strained cyclic allenes are known to be highly reactive intermediates that can be trapped by various reagents. The degree of strain in this compound will influence the activation energy for reactions involving the allene, such as cycloadditions and nucleophilic additions.

Configuration and Reactivity:

The absolute configuration (P or M) of an axially chiral this compound derivative can have a profound effect on its interactions with other chiral molecules. In reactions with chiral reagents or catalysts, the two enantiomers will exhibit different reaction rates, a phenomenon known as kinetic resolution. This difference in reactivity is due to the formation of diastereomeric transition states with different energies.

Furthermore, the stereochemical information encoded in the chiral axis can be transferred to new stereocenters during a reaction. For example, a diastereoselective reaction on a single enantiomer of a this compound derivative will lead to a product with a specific configuration at the newly formed stereocenter, directly correlated to the initial axial chirality.

Emerging Research Directions and Applications of Cyclonona 1,2,5 Triene in Academic Synthesis

Utilization of Cyclonona-1,2,5-triene as a Versatile Synthetic Building Block

The combination of a strained medium ring, a reactive allene (B1206475), and a conjugated diene system within a single C9 framework makes this compound a potentially powerful building block. Allenes are known to be more reactive than simple alkenes due to their higher strain and unique geometry, making them excellent partners in cycloaddition reactions. rsc.org Similarly, cyclic dienes are classic components in reactions that rapidly build molecular complexity, such as the Diels-Alder reaction. escholarship.orgchemistrysteps.com The co-localization of these functionalities suggests that this compound could serve as a linchpin in convergent synthetic strategies, enabling the rapid assembly of complex molecular architectures.

Strained cyclic allenes and dienes are valuable intermediates in the construction of complex natural products. escholarship.org The rigid, three-dimensional structures that can be forged from such precursors are often essential for biological activity. This compound contains the necessary components to undergo intramolecular cycloadditions, which could provide rapid access to bicyclic systems that form the core of various terpenoid and alkaloid natural products.

The inherent functionalities of the molecule allow for a range of potential transformations applicable to natural product synthesis. The diene is primed for Diels-Alder reactions, while the allene can participate in a variety of cycloadditions, including [4+2], [3+2], and [2+2] pathways. acs.orgnih.govcaltech.edu This versatility makes it a promising, albeit underexplored, starting point for creating libraries of complex molecules for biological screening. semanticscholar.org

Table 1: Potential Reactions for Natural Product Synthesis Scaffolds

Reaction Type Functional Group Involved Potential Product Scaffold
Intramolecular [4+2] Cycloaddition Allene (as dienophile) and Diene Fused or Bridged Bicyclic Core
Intermolecular [4+2] Cycloaddition Diene Polycyclic adduct
[4+3] Cycloaddition Allene and Diene Seven-membered ring systems

The synthesis of strained polycyclic molecules and cage systems is a significant challenge in organic chemistry that often requires innovative synthetic strategies. nih.gov The unique geometry of this compound makes it an ideal candidate for constructing such topologically complex structures. The nine-membered ring imposes significant conformational constraints, potentially facilitating transannular reactions or intramolecular cycloadditions that would be unfavorable in acyclic systems.

For instance, an intramolecular Diels-Alder reaction could forge a new six-membered ring, leading to a compact bicyclo[X.Y.Z]alkene system. The specific stereochemical outcome would be dictated by the conformational preferences of the nine-membered ring. Such strain-driven reactions are powerful tools for rapidly building intricate carbon frameworks from relatively simple starting materials. nih.gov

Exploration of Novel Reaction Manifolds and Catalytic Systems for this compound

The reactivity of allenes can be significantly expanded and controlled through transition-metal catalysis. capsoln.com Catalysts based on platinum, gold, rhodium, and palladium have been shown to mediate a variety of cycloadditions involving allenes that are not feasible under thermal conditions. rsc.orgacs.org A key area of emerging research would be the application of these catalytic systems to this compound. For example, transition metal catalysis could enable novel intramolecular [4+3] or [2+2+2] cycloaddition cascades, leading to the formation of seven-membered rings or highly substituted six-membered rings, respectively. rsc.orgrsc.org The development of enantioselective catalytic processes would also be a major focus, leveraging the axial chirality of the allene moiety to produce enantioenriched polycyclic products. escholarship.org

Sustainable and Green Chemistry Approaches to this compound Synthesis and Transformations

Green chemistry principles emphasize the development of environmentally benign synthetic methods. mdpi.com This includes the use of catalysis, maximizing atom economy, and employing milder reaction conditions. Cycloaddition reactions are inherently atom-economical, as they combine two or more reactants to form a single product with no byproducts. rsc.org

Future research would focus on developing sustainable methods for the synthesis of this compound itself, potentially utilizing visible-light-promoted reactions or other modern synthetic techniques that avoid harsh reagents and minimize waste. rsc.org Furthermore, employing base-promoted or metal-free catalytic systems for its subsequent transformations would align with green chemistry goals, offering alternatives to traditional transition-metal catalysis. rsc.org

Interdisciplinary Research Avenues Involving this compound in Materials Science or Chemical Biology

The unique, strained three-dimensional structures that can be synthesized from this compound could find applications in interdisciplinary fields. In materials science, polycyclic hydrocarbons with unconventional shapes are of interest for creating novel carbon nanostructures and functional materials. researchgate.net The rigid, chiral scaffolds derived from this triene could serve as building blocks for porous materials or as chiral dopants in liquid crystal displays.

In chemical biology, constrained cyclic peptides and peptidomimetics are used to mimic protein secondary structures like turns and helices. nih.gov The rigid bicyclic or polycyclic frameworks accessible from this compound could function as non-peptidic scaffolds to mimic these structural motifs, providing novel tools for probing protein-protein interactions or designing enzyme inhibitors.

Unexplored Reactivity Patterns and Unconventional Structural Motifs of this compound

Despite the predictable reactivity of its constituent functional groups, the specific combination and conformation within a nine-membered ring likely give rise to unexplored reactivity. The challenge of synthesizing medium-sized rings often stems from unfavorable transannular strain and entropic factors, but these same forces can drive unusual chemical transformations. nih.gov

Potential areas for exploration include:

Transannular Ene Reactions: The proximity of hydrogen atoms to the double bonds across the ring could facilitate unexpected ene reactions, leading to the formation of new carbon-carbon bonds.

Ambimodal Pericyclic Reactions: The molecule could exhibit ambimodal reactivity, where slight changes in conditions or catalyst could switch the reaction pathway between different types of cycloadditions (e.g., [4+2] vs. [2+2]). acs.org

Synthesis of Molecular Propellers: The tri-substituted nature of the potential cycloadducts could lead to sterically congested molecules exhibiting propeller-like chirality, a feature of interest in stereochemistry and materials science. researchgate.net

Accessing Non-Aromatic Isomers: Under specific constraints, it may be possible to synthesize and trap unconventional isomers that would otherwise be unstable. stackexchange.com

The study of this compound offers a frontier for discovering new chemical reactivity and constructing novel and complex molecular architectures.

Q & A

Q. What are the established synthetic protocols for Cyclonona-1,2,5-triene, and how can experimental reproducibility be ensured?

this compound is synthesized via methods such as the thermal decomposition of bicyclic precursors, as described in the seminal 1976 study by Baird and Reese . To ensure reproducibility, researchers must:

  • Document precise reaction conditions (temperature, solvent, catalyst).
  • Include characterization data (e.g., NMR, IR, mass spectrometry) for intermediates and final products.
  • Adhere to standardized reporting guidelines for experimental procedures, as outlined in academic journals (e.g., detailing purity criteria and spectral matches) .
  • Provide supplementary materials for complex steps, such as column chromatography gradients or crystallization protocols .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Structural confirmation requires a multi-technique approach:

  • NMR Analysis : Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-predicted values to validate bond conjugation and ring strain .
  • X-ray Crystallography : Resolve spatial arrangements of the triene system, though challenges arise due to the compound’s thermal instability .
  • UV-Vis Spectroscopy : Analyze π→π* transitions to infer conjugation patterns and compare with computational models (e.g., TD-DFT) .

Advanced Research Questions

Q. What experimental and theoretical approaches address contradictions in this compound’s reported stability under varying conditions?

Discrepancies in stability studies (e.g., thermal vs. photolytic degradation) can be resolved through:

  • Controlled Kinetic Studies : Measure decomposition rates under inert atmospheres and UV exposure, using gas chromatography (GC) to track byproducts .
  • Computational Modeling : Apply ab initio methods (e.g., CASSCF) to map potential energy surfaces and identify metastable intermediates .
  • Cross-Validation : Compare experimental activation energies with DFT-derived barriers to isolate environmental factors (e.g., solvent polarity) .

Q. How can reaction mechanisms involving this compound be elucidated despite its transient nature in solution?

Mechanistic studies require:

  • Trapping Experiments : Introduce dienophiles (e.g., tetrazines) to intercept reactive intermediates, analyzed via LC-MS .
  • In Situ Monitoring : Use stopped-flow NMR or time-resolved FTIR to capture short-lived species .
  • Isotopic Labeling : Track 13C^{13}\text{C}-labeled positions to confirm rearrangement pathways .

Q. What methodologies optimize the synthesis of this compound derivatives for functional materials research?

Derivative synthesis strategies include:

  • Ring-Functionalization : Introduce substituents via Diels-Alder reactions, with regioselectivity guided by frontier molecular orbital (FMO) theory .
  • Cross-Coupling Catalysis : Employ palladium-mediated protocols (e.g., Suzuki-Miyaura) to attach aryl groups, noting steric effects from the strained triene system .
  • Stability-Enhanced Design : Modify substituents to reduce ring strain (e.g., electron-withdrawing groups) and improve thermal resilience .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?

  • Feasibility : Prioritize questions answerable within institutional resources (e.g., access to high-field NMR or computational clusters) .
  • Novelty : Focus on understudied aspects (e.g., non-covalent interactions in supramolecular assemblies) .
  • Ethical Compliance : Address safety protocols for handling reactive intermediates (e.g., inert atmosphere techniques) .

Q. What statistical and data-presentation standards apply to this compound research?

  • Error Analysis : Report standard deviations for repeated measurements (e.g., reaction yields) and use ANOVA for multi-condition comparisons .
  • Graphical Clarity : Use labeled Schematics for reaction pathways and heatmaps for stability data .
  • Reproducibility : Archive raw spectral data and computational input files in open-access repositories .

Key Challenges and Solutions

Q. How do researchers reconcile conflicting spectral data from historical and contemporary studies of this compound?

  • Meta-Analysis : Compile literature data into a harmonized database, noting instrumental advancements (e.g., higher-resolution spectrometers in modern studies) .
  • Collaborative Validation : Reproduce seminal experiments using current protocols and publish comparative analyses .

Q. What interdisciplinary approaches enhance the functional exploration of this compound?

  • Materials Science : Investigate its potential as a ligand in metal-organic frameworks (MOFs) via single-crystal XRD .
  • Theoretical Chemistry : Simulate charge-transfer dynamics in photoelectronic applications using time-dependent DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.